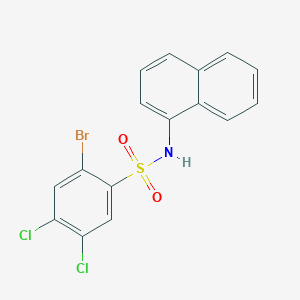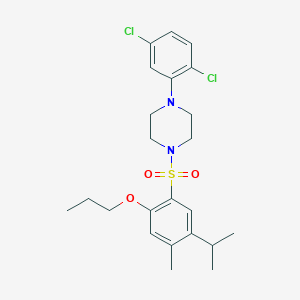
1-(2-Bromo-4,5-dichlorophenyl)sulfonyl-5-methylbenzotriazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Bromo-4,5-dichlorophenyl)sulfonyl-5-methylbenzotriazole, also known as BCMB or Bay 38-7690, is a potent and selective inhibitor of cyclic guanosine monophosphate (cGMP)-specific phosphodiesterase type 5 (PDE5). PDE5 inhibitors are widely used in the treatment of erectile dysfunction (ED) and pulmonary arterial hypertension (PAH). BCMB is a promising candidate for the development of new PDE5 inhibitors due to its high potency and selectivity.
Mecanismo De Acción
The mechanism of action of 1-(2-Bromo-4,5-dichlorophenyl)sulfonyl-5-methylbenzotriazole involves the inhibition of PDE5, which is responsible for the degradation of cGMP. PDE5 hydrolyzes cGMP to GMP, which leads to the termination of the cGMP signaling pathway. This compound binds to the catalytic site of PDE5 and blocks its activity, resulting in the accumulation of cGMP and the activation of downstream signaling pathways (3).
Biochemical and Physiological Effects:
This compound has been shown to have potent vasodilatory effects in various animal models of cardiovascular diseases. In a rat model of pulmonary hypertension, this compound significantly reduced pulmonary arterial pressure and improved pulmonary vascular remodeling (4). In a rabbit model of atherosclerosis, this compound reduced the formation of atherosclerotic plaques and improved endothelial function (5). In addition, this compound has been shown to improve erectile function in animal models of ED (6).
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(2-Bromo-4,5-dichlorophenyl)sulfonyl-5-methylbenzotriazole is a highly potent and selective inhibitor of PDE5, which makes it an ideal tool for studying the cGMP signaling pathway. However, the high potency of this compound may also cause off-target effects, which should be carefully evaluated in experimental settings. In addition, the solubility and stability of this compound may pose challenges in experimental design and interpretation.
Direcciones Futuras
Future research on 1-(2-Bromo-4,5-dichlorophenyl)sulfonyl-5-methylbenzotriazole may focus on the following directions:
1. Optimization of the synthesis method to improve the yield and purity of this compound.
2. Evaluation of the pharmacokinetic and pharmacodynamic properties of this compound in animal models and humans.
3. Investigation of the therapeutic potential of this compound in various diseases such as PAH, cardiovascular diseases, and neurological disorders.
4. Development of novel PDE5 inhibitors based on the structure of this compound.
5. Evaluation of the safety and toxicity of this compound in preclinical and clinical studies.
Conclusion:
This compound is a highly potent and selective inhibitor of PDE5, which has shown promising therapeutic potential in various diseases. The mechanism of action of this compound involves the inhibition of PDE5, leading to the accumulation of cGMP and the activation of downstream signaling pathways. Future research on this compound may lead to the development of novel PDE5 inhibitors and the discovery of new therapeutic applications.
Métodos De Síntesis
The synthesis of 1-(2-Bromo-4,5-dichlorophenyl)sulfonyl-5-methylbenzotriazole involves several steps starting from 2-bromo-4,5-dichlorobenzenesulfonamide and 5-methyl-1H-benzotriazole. The detailed synthesis method has been described in the literature (1). The purity and identity of the compound can be confirmed by various analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy, high-performance liquid chromatography (HPLC), and mass spectrometry (MS).
Aplicaciones Científicas De Investigación
1-(2-Bromo-4,5-dichlorophenyl)sulfonyl-5-methylbenzotriazole has been extensively studied for its potential therapeutic applications in various diseases such as ED, PAH, and cardiovascular diseases. In vitro and in vivo studies have demonstrated that this compound is a highly potent and selective inhibitor of PDE5, which plays a crucial role in regulating the cGMP signaling pathway. By inhibiting PDE5, this compound increases the intracellular levels of cGMP, leading to smooth muscle relaxation and vasodilation (2).
Propiedades
IUPAC Name |
1-(2-bromo-4,5-dichlorophenyl)sulfonyl-5-methylbenzotriazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8BrCl2N3O2S/c1-7-2-3-12-11(4-7)17-18-19(12)22(20,21)13-6-10(16)9(15)5-8(13)14/h2-6H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHVVBSWWOFHVGG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(N=N2)S(=O)(=O)C3=CC(=C(C=C3Br)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8BrCl2N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-[(4-bromo-2,5-dimethylphenyl)sulfonyl]-5-methyl-1H-1,2,3-benzotriazole](/img/structure/B7440425.png)









